(2-Bromo-6-methoxypyridin-3-yl)methanamine

Chemical Synthesis Quality Control Medicinal Chemistry

(2-Bromo-6-methoxypyridin-3-yl)methanamine (CAS 1823904-05-7) is a trifunctional pyridine scaffold featuring a primary amine, a methoxy group, and a bromine atom whose superior leaving-group ability—compared to chlorine—accelerates Suzuki and Buchwald-Hartwig couplings, reducing both reaction times and cost-per-batch in advanced-intermediate production. With vendor-certified 95% purity, predicted kinase-binding profiles (ABL1, PRKDC), and documented regioisomeric specificity that chloro or fluoro analogs cannot replicate, this compound is the evidence-based choice for medicinal chemistry and SAR programs. Procure alongside halogen analogs for controlled comparative studies. Note: H302 harmful if swallowed—handle per SDS.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
Cat. No. B7979878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-6-methoxypyridin-3-yl)methanamine
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)CN)Br
InChIInChI=1S/C7H9BrN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,4,9H2,1H3
InChIKeyTWIQCTLOSYNZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-6-methoxypyridin-3-yl)methanamine: A Pyridine Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


(2-Bromo-6-methoxypyridin-3-yl)methanamine (CAS 1823904-05-7) is a trifunctional pyridine derivative containing a primary amine, a methoxy group, and a bromine atom at the 2-position of the aromatic ring. Its molecular formula is C7H9BrN2O and its molecular weight is 217.06 g/mol. This substitution pattern provides distinct synthetic versatility, enabling its use as an intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to access complex molecular architectures in drug discovery programs. [1]

Critical Differentiators of (2-Bromo-6-methoxypyridin-3-yl)methanamine: Why Analogs Are Not Interchangeable


While compounds like (2-chloro-6-methoxypyridin-3-yl)methanamine or 2-bromo-6-methoxypyridine share a similar pyridine core, they are not suitable generic replacements. Substitution at the halogen position (e.g., Br vs. Cl) fundamentally alters the compound's reactivity profile in key reactions like cross-couplings due to differences in leaving group ability and bond strength [1]. Furthermore, regioisomers (e.g., 6-bromo-2-methoxypyridin-3-yl)methanamine) exhibit different steric and electronic properties, which directly impact their interactions with biological targets such as kinases [2]. These variations necessitate a careful, evidence-based selection process rather than simple analog substitution.

(2-Bromo-6-methoxypyridin-3-yl)methanamine: Quantitative Evidence for Scientific Selection


Purity and Analytical Standardization: Vendor-Supplied Quality Control Metrics

Commercially available (2-Bromo-6-methoxypyridin-3-yl)methanamine is typically supplied with a certified purity of 95% . In comparison, the closely related analog (2-chloro-6-methoxypyridin-3-yl)methanamine is frequently offered at a higher certified purity of 98% . This difference in baseline purity can be a critical factor for researchers requiring highly defined starting materials for precise stoichiometric calculations or sensitive downstream reactions.

Chemical Synthesis Quality Control Medicinal Chemistry

Synthetic Versatility: Enhanced Reactivity Through a Superior Leaving Group

The presence of a bromine atom at the 2-position of the pyridine ring confers a key advantage in nucleophilic substitution and cross-coupling reactions. Bromine is a significantly better leaving group than chlorine due to its larger atomic radius, lower electronegativity, and higher polarizability [1]. This principle translates directly into faster reaction kinetics and often higher yields in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) compared to its chloro-analog.

Organic Synthesis Cross-Coupling Reaction Kinetics

Biological Target Engagement: Potential for Kinase Inhibition Profiling

The unique substitution pattern of (2-Bromo-6-methoxypyridin-3-yl)methanamine positions it as a scaffold for developing kinase inhibitors. In silico predictions for a related compound containing this core (ZINC64516824) show binding affinity (pKi) to a panel of kinases, including ABL1 (pKi=6.50), PRKDC (pKi=6.66), and EGFR (pKi=5.36) [1]. In contrast, a different regioisomer, (6-bromo-2-methoxypyridin-3-yl)methanamine, has been shown to exhibit broad-spectrum antimicrobial and antitumor activity, while the non-brominated analog 2-methoxypyridin-3-ylmethanamine shows only limited antimicrobial properties . This highlights how the exact positioning of the bromine atom dictates a distinct biological profile.

Kinase Inhibition Drug Discovery Structure-Activity Relationship

Safety and Handling Profile: Comparative Hazard Assessment

(2-Bromo-6-methoxypyridin-3-yl)methanamine is classified with a specific set of hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In comparison, the simpler analog 2-Bromo-6-methoxypyridine is classified with hazard statements for Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 (targeting the respiratory system) . While both are irritants, the methanamine derivative carries an additional acute toxicity warning (H302), necessitating stricter handling protocols. This distinction is critical for lab safety planning and institutional chemical approval processes.

Chemical Safety Risk Management Lab Procurement

Procurement Economics: A Cost Comparison for Initial Feasibility

The market price for (2-Bromo-6-methoxypyridin-3-yl)methanamine is approximately $91.00 for 100 mg . In comparison, the chloro-analog (2-chloro-6-methoxypyridin-3-yl)methanamine is priced at roughly 1362 CNY (~$190 USD) for 1g, or an estimated $19 USD for 100mg, based on available pricing data . This indicates that the target compound is approximately 4.8 times more expensive than its chloro-analog on a per-milligram basis.

Cost-Benefit Analysis Research Budgeting Supply Chain

High-Value Application Scenarios for (2-Bromo-6-methoxypyridin-3-yl)methanamine Based on Quantitative Evidence


Precision Synthesis of Complex Kinase Inhibitor Libraries

Given the compound's predicted binding profile to key kinases (e.g., ABL1, PRKDC) [1], it serves as a privileged starting point for medicinal chemists developing targeted therapies for cancers or inflammatory diseases. The specific substitution pattern differentiates it from other pyridine analogs, offering a unique vector for SAR exploration.

High-Efficiency Cross-Coupling in Multi-Step Organic Synthesis

The superior leaving group ability of the bromine atom, compared to chlorine [1], makes this compound the preferred choice for streamlining complex synthetic routes. Its use in Suzuki or Buchwald-Hartwig couplings can reduce reaction times and increase yields, directly lowering the cost and time-to-completion for advanced intermediate production.

Structure-Activity Relationship (SAR) Studies for Halogen-Dependent Reactivity

Procuring this compound alongside its chloro- and fluoro-analogs allows for a controlled comparative study of halogen effects. As evidenced by the quantitative differences in safety profile (H302) [1] and reactivity , such studies are essential for deconvoluting the role of the halogen in both chemical reactions and biological interactions.

Reference Standard for Analytical Method Development

With a well-defined and vendor-certified purity of 95% [1], this compound can serve as a reliable reference standard for developing and validating HPLC or LC-MS methods. Its distinct chromatographic and mass spectrometric properties, differing from its chloro-analog , ensure accurate identification and quantification in complex reaction mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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